Salicylic acid, 2-isopropylhydrazide

Description

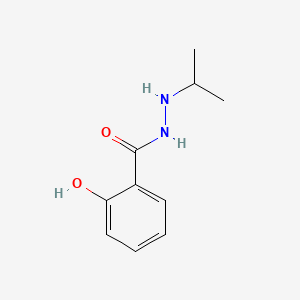

Salicylic acid, 2-isopropylhydrazide (SAIH) is a hydrazide derivative of salicylic acid (2-hydroxybenzoic acid), a well-characterized compound with anti-inflammatory, antioxidant, and anti-tumor properties . The hydrazide group (–NH–NH–) in SAIH replaces the hydroxyl (–OH) or ester (–O–) moieties found in other salicylic acid derivatives, conferring unique chemical and pharmacological characteristics.

Properties

CAS No. |

3583-75-3 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-hydroxy-N'-propan-2-ylbenzohydrazide |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-12-10(14)8-5-3-4-6-9(8)13/h3-7,11,13H,1-2H3,(H,12,14) |

InChI Key |

XVLNFEPCVBRKFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NNC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Reactivity : Hydrazide derivatives like SAIH exhibit stronger nucleophilic and reducing properties than salicylic acid esters or salts, making them suitable for metal chelation (e.g., copper complexes) .

Non-Hydrazide Salicylic Acid Derivatives

Key Differences :

- Pharmacokinetics : SAIH’s hydrazide group may slow hydrolysis compared to ester derivatives like aspirin, prolonging its half-life .

- Mechanism of Action : Unlike sulfasalazine (a prodrug targeting the gut), SAIH likely acts via direct redox or chelation pathways, similar to copper salicylate complexes .

Antioxidant and Anti-Tumor Activity

- However, SAIH’s hydrazide group may introduce additional radical scavenging pathways via –NH–NH– bonds .

- Anti-Tumor Potential: Copper complexes of salicylic acid derivatives show SOD-like activity, inhibiting tumor growth in vivo . SAIH’s hydrazide group could enhance metal-binding capacity, mimicking these effects .

Market and Regulatory Considerations

While salicylic acid dominates markets in skincare and pharmaceuticals (e.g., acne treatments), hydrazide derivatives like SAIH face competition from alternative compounds (e.g., clove-derived eugenol, which mimics salicylic acid’s anti-inflammatory effects) . Regulatory challenges for SAIH include stringent safety evaluations due to its hydrazine-related toxicity risks, unlike GRAS (Generally Recognized as Safe)-listed derivatives like sodium salicylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.